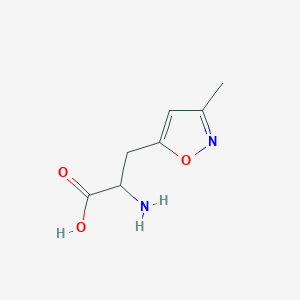![molecular formula C17H17N3O2S B498845 N-(3-methoxyphenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B498845.png)
N-(3-methoxyphenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methoxyphenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of thioacetamides It is characterized by the presence of a benzimidazole ring, a methoxyphenyl group, and a thioacetamide linkage
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxyphenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Thioacetamide Linkage Formation: The thioacetamide linkage is introduced by reacting the benzimidazole derivative with a thioacetic acid derivative in the presence of a base such as triethylamine.
Methoxyphenyl Group Introduction:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetamide linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzimidazole ring or the thioacetamide linkage, resulting in the formation of reduced derivatives.
Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents like bromine, chloromethyl methyl ether, and nitric acid.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzimidazole derivatives and thioacetamide derivatives.
Substitution: Functionalized methoxyphenyl derivatives.
科学研究应用
N-(3-methoxyphenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide has been explored for various scientific research applications:
Medicinal Chemistry: The compound exhibits potential as a pharmacophore for the development of novel therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Materials Science: It can be used as a building block for the synthesis of advanced materials with unique electronic and optical properties.
Biological Studies: The compound’s interactions with biological macromolecules, such as proteins and nucleic acids, are of interest for understanding its mechanism of action and potential therapeutic effects.
作用机制
The mechanism of action of N-(3-methoxyphenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in critical biological processes.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and immune response, thereby exerting its biological effects.
相似化合物的比较
N-(3-methoxyphenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include N-(3-methoxyphenyl)-2-[(1H-benzimidazol-2-yl)thio]acetamide and N-(3-methoxyphenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]propionamide.
Uniqueness: The presence of the methoxyphenyl group and the specific thioacetamide linkage in this compound imparts unique chemical and biological properties, distinguishing it from other related compounds.
属性
分子式 |
C17H17N3O2S |
|---|---|
分子量 |
327.4g/mol |
IUPAC 名称 |
N-(3-methoxyphenyl)-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C17H17N3O2S/c1-20-15-9-4-3-8-14(15)19-17(20)23-11-16(21)18-12-6-5-7-13(10-12)22-2/h3-10H,11H2,1-2H3,(H,18,21) |
InChI 键 |
LTORAUVLPMZJQY-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)NC3=CC(=CC=C3)OC |
规范 SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)NC3=CC(=CC=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3,5-dimethoxyphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B498766.png)
![2-[Butyl(quinolin-8-ylsulfonyl)amino]benzoic acid](/img/structure/B498767.png)

![1-[(1-benzyl-1H-benzimidazol-2-yl)methyl]pyridinium](/img/structure/B498770.png)
![4-nitro-1-methyl-3-propyl-N-{4-[(1-pyrrolidinylsulfonyl)methyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B498776.png)
![4-nitro-1-methyl-N-{4-[(4-morpholinylsulfonyl)methyl]phenyl}-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B498778.png)
![2-ethoxy-N-(4-{[(methylamino)sulfonyl]methyl}phenyl)benzamide](/img/structure/B498779.png)
![2-ethoxy-N-{4-[(4-morpholinylsulfonyl)methyl]phenyl}benzamide](/img/structure/B498780.png)

![2-ethoxy-N-{4-[(1-pyrrolidinylsulfonyl)methyl]phenyl}benzamide](/img/structure/B498782.png)
![2-[2-(4-ethoxyphenoxy)ethylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B498783.png)
![2-{[2-(4-sec-butoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B498784.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]ethyl 2-fluorophenyl ether](/img/structure/B498785.png)

